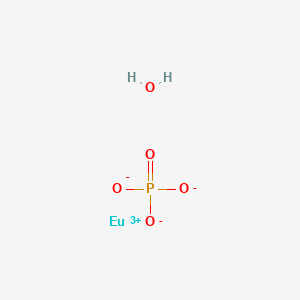

Europium(III) phosphate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

europium(3+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCFVANIXFYKBV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584352 | |

| Record name | Europium(3+) phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14913-20-3 | |

| Record name | Europium(3+) phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14913-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Europium(III) Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Europium(III) phosphate hydrate (EuPO₄·nH₂O). It details the crystallographic parameters of its known phases, the thermal transformations it undergoes, and the experimental protocols for its synthesis and characterization.

Crystal Structure of Europium(III) Phosphate Hydrates

This compound is known to crystallize in multiple forms, primarily as hydrated phases with a rhabdophane-type structure. The specific crystal system is highly dependent on the degree of hydration and the synthesis conditions. Upon heating, these hydrated forms undergo a series of transformations, ultimately yielding the stable anhydrous monoclinic monazite structure.

The two most prominent hydrated structures reported are a monoclinic form and a hexagonal form. Detailed studies have shown that hydrated rare earth phosphates (including europium) with the formula LnPO₄·0.667H₂O crystallize in a monoclinic system with the space group C2.[1] However, hexagonal phases are also commonly synthesized from aqueous solutions.[2][3] The anhydrous form, EuPO₄, crystallizes in the monoclinic system (space group P2₁/n), which is isostructural with the mineral monazite.[4][5]

The crystallographic data for the key phases of europium phosphate are summarized in the table below.

Table 1: Crystallographic Data for Europium(III) Phosphate Phases

| Phase Name | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| Hydrated Rhabdophane | EuPO₄·nH₂O | Monoclinic | C2 | Not explicitly determined for Eu, but analogous to other LnPO₄·nH₂O | [1] |

| Anhydrous Rhabdophane | EuPO₄ | Hexagonal | P3₁21 | a = 7.0089(1), c = 6.3577(1) | [1] |

| Anhydrous Monazite | EuPO₄ | Monoclinic | P2₁/n | a = 6.639(3), b = 6.823(3), c = 6.318(3), β = 104.00(4) | [5] |

| Anhydrous Monazite | EuPO₄ | Monoclinic | P2₁/n | a = 6.6813(10), b = 6.8618(9), c = 6.3491(8), β = 103.96(1) | [4] |

Note: The P2₁/n space group is equivalent to P2₁/c depending on the choice of the unit cell.

Thermal Transformation Pathway

Hydrated europium phosphate undergoes distinct structural changes upon thermal treatment. The process involves sequential dehydration steps, leading to intermediate phases before the final, stable anhydrous crystal structure is formed.

The dehydration process for analogous rare-earth phosphate hydrates (LnPO₄·0.667H₂O) begins around 80°C, forming a semi-hydrated monoclinic structure (LnPO₄·0.5H₂O).[1] Complete dehydration occurs above 220°C, yielding an anhydrous hexagonal rhabdophane structure.[1] This hexagonal phase is metastable and transforms into the thermodynamically stable monoclinic monazite phase at higher temperatures, typically between 500°C and 900°C.[1]

Experimental Protocols

The synthesis method plays a critical role in determining the crystal structure and morphology of the resulting Europium(III) phosphate material.

This method is commonly used to produce nanocrystalline hydrated europium phosphate at or near room temperature.

-

Precursor Preparation: Prepare an aqueous solution of a soluble europium(III) salt, such as Europium(III) nitrate (Eu(NO₃)₃).

-

Precipitation: Add a phosphate source, such as an aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄), to the europium salt solution under controlled stirring.

-

pH Adjustment: Adjust the pH of the mixture to neutral (pH ~7) using a base like ammonia solution. This induces the precipitation of EuPO₄·nH₂O.

-

Aging: The resulting suspension is typically aged for a period (e.g., 24 hours) to allow for crystal growth and stabilization.

-

Purification: The precipitate is collected by centrifugation, washed repeatedly with deionized water to remove unreacted ions, and then washed with ethanol.

-

Drying: The final product is dried at a low temperature (e.g., 60-80°C) to yield a fine powder of EuPO₄·nH₂O.

Hydrothermal synthesis allows for the formation of well-defined crystalline structures, with temperature being a key parameter to control the final phase (hexagonal vs. monoclinic).[2][6]

-

Precursor Mixing: Aqueous solutions of a europium salt and a phosphate source are mixed in a Teflon-lined stainless-steel autoclave.

-

Sealing and Heating: The autoclave is sealed and heated to a specific temperature (e.g., 120°C to 200°C) for an extended period (e.g., 12-24 hours).[2] The choice of temperature can selectively yield either the hydrated hexagonal phase or the anhydrous monoclinic phase.[2]

-

Cooling and Collection: The autoclave is cooled to room temperature. The resulting precipitate is collected, washed with water and ethanol, and dried.

X-ray diffraction is the primary technique for determining the crystal structure of the synthesized materials.

-

Sample Preparation: A small amount of the dried powder is gently packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a range of 2θ angles.

-

Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.

-

Structural Refinement: For detailed structural analysis, Rietveld refinement of the powder XRD data is performed. This allows for the precise determination of lattice parameters, space group, and atomic positions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Europium(III) phosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Luminescent Properties of Hydrated Europium Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and luminescent properties of hydrated europium phosphates. These materials are of significant interest for a range of applications, including bioimaging and drug delivery, owing to their strong, stable, and characteristic red luminescence. This document details the quantitative photoluminescent data, experimental protocols for their preparation and analysis, and the underlying mechanisms governing their optical behavior.

Core Luminescent Properties

Hydrated europium (III) phosphates, such as europium phosphate monohydrate (EuPO₄·H₂O), are known for their distinct photoluminescent characteristics. The luminescence originates from the 4f-4f electronic transitions of the Eu³⁺ ion.[1][2] The process typically involves the absorption of UV light, followed by an intramolecular energy transfer to the europium ion, which then emits light in the visible spectrum.[3][4]

The emission spectra are characterized by sharp, well-defined peaks corresponding to transitions from the excited ⁵D₀ state to the ⁷Fⱼ (where J = 1, 2, 3, 4) ground state levels.[5][6] The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red emission around 614 nm.[1][5] The intensity of this transition is highly sensitive to the local symmetry of the Eu³⁺ ion; a lack of an inversion center at the europium site enhances this emission.[6]

Quantitative Luminescence Data

The luminescent properties of various hydrated europium phosphate-based nanomaterials are influenced by their crystalline structure and composition.[1][5] Key quantitative parameters for different synthesized materials are summarized below.

| Material | Crystal Structure | Max Excitation (λ_exc) | Max Emission (λ_em) | Luminescence Lifetime (τ) | Reference |

| Europium Phosphate Monohydrate (EuP) | Rhabdophane | 224 nm | 614 nm | ~180 µs | [1][5] |

| Calcium-Doped Europium Phosphate (EuP-Ca) | Rhabdophane | 224 nm | 614 nm | ~200 µs | [1][5] |

| Europium-Doped Carbonated Apatite (HA-Eu) | Apatite | 224 nm | 614 nm | ~1800 µs | [1][5] |

| Europium-Doped Amorphous Calcium Phosphate (Eu³⁺:ACP) | Amorphous | - | 612 nm | - | [7] |

Table 1: Comparative summary of the luminescent properties of different hydrated europium phosphate materials. The apatitic sample (HA-Eu) exhibits a significantly longer luminescence lifetime.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these luminescent nanomaterials.

This method is used to prepare europium phosphate monohydrate (EuP), calcium-doped europium phosphate monohydrate (EuP-Ca), and europium-doped carbonated apatite (HA-Eu) nanoparticles.[1][5]

-

Solution Preparation :

-

Solution A : Prepare an aqueous solution containing 0.12 M Na₂HPO₄ and 0.2 M Na₂CO₃.

-

Solution B : Prepare a second aqueous solution containing the metal chlorides and sodium citrate. The compositions for different materials are as follows:

-

For EuP : 0.1 M EuCl₃ + 0.4 M Na₃(citrate).

-

For EuP-Ca : 0.09 M EuCl₃ + 0.01 M CaCl₂ + 0.4 M Na₃(citrate).

-

For HA-Eu : 0.01 M EuCl₃ + 0.09 M CaCl₂ + 0.4 M Na₃(citrate).

-

-

Adjust the pH of Solution B to 8.5 using diluted HCl. All solutions should be prepared with ultrapure water.[5]

-

-

Reaction :

-

Product Recovery :

-

After the thermal treatment, cool the suspension.

-

Centrifuge the mixture to separate the nanoparticle precipitate.

-

Wash the precipitate multiple times with ultrapure water and ethanol to remove unreacted precursors.

-

Dry the final product, typically at 60°C.[7]

-

The luminescent properties of the solid-state materials are characterized using a fluorescence spectrophotometer.

-

Instrumentation : A fluorescence spectrophotometer, such as a Cary Eclipse Varian, equipped with a front surface accessory is used for solid samples.[5]

-

Parameter Setup : The following instrumental parameters are typically used for characterizing the europium-containing particles:[5]

-

Excitation Wavelength (λ_exc) : 225 nm

-

Emission Wavelength (λ_em) : 614 nm

-

Slit Widths (excitation/emission) : 10 nm / 10 nm

-

Delay Time (t_d) : 0.120 µs

-

Gate Time (t_g) : 5 ms

-

Detector Voltage : 500 V

-

-

Lifetime Measurement : For luminescence lifetime (τ) measurements, the decay curve is recorded by monitoring the emission at 614 nm after excitation at 225 nm. The slit widths may be adjusted (e.g., 10 nm / 0 nm) and the detector voltage increased (e.g., 550 V) to optimize the signal.[1] The decay curve is then fitted to an appropriate exponential function to determine the lifetime.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the principles of luminescence.

Caption: Workflow for the synthesis and characterization of hydrated europium phosphate nanoparticles.

The luminescence of the Eu³⁺ ion is governed by its electronic energy levels. Upon excitation, electrons are promoted to higher energy states. They then relax non-radiatively to the metastable ⁵D₀ level, from which they decay radiatively to the ⁷Fⱼ ground state levels, emitting photons.

Caption: Energy level diagram for Eu³⁺ showing key electronic transitions for luminescence.

Factors Influencing Luminescence

-

Crystal Structure : The local environment of the Eu³⁺ ion, dictated by the crystal lattice, significantly impacts luminescence. Materials with an apatite structure, like HA-Eu, have shown much longer luminescence lifetimes compared to those with a rhabdophane structure, such as EuP and EuP-Ca.[1][5] This is attributed to differences in the symmetry around the Eu³⁺ ion and the efficiency of non-radiative decay pathways.

-

Hydration : The presence of water molecules in the coordination sphere of the Eu³⁺ ion is a known quencher of luminescence. The O-H vibrations of water provide an efficient non-radiative pathway for the de-excitation of the ⁵D₀ state, reducing both the luminescence intensity and lifetime. The thermal pre-treatment of hydrated europium phosphates can lead to partial dehydration, which may alter the luminescent properties.[5] The transformation from a hydrated hexagonal crystal structure to a non-hydrated monoclinic structure upon heating can increase luminescence intensity.[6]

-

Doping and Composition : The introduction of other ions, such as Ca²⁺, can modify the crystal lattice and influence the luminescent output.[5] While all Eu³⁺-containing nanoparticles exhibit similar emission wavelengths characteristic of the ion, the relative luminescence intensity and lifetime can vary significantly with composition.[1][5]

Conclusion

Hydrated europium phosphates are versatile luminescent materials with tunable properties. Their intense, sharp red emission, coupled with high photostability, makes them excellent candidates for advanced applications in bioimaging and as optical probes. The synthesis protocol, crystal structure, and degree of hydration are critical factors that must be precisely controlled to optimize their luminescent performance for specific applications in research and drug development.

References

- 1. iris.unito.it [iris.unito.it]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Europium-doped amorphous calcium phosphate porous nanospheres: preparation and application as luminescent drug carriers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Europium(III) Phosphate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium(III) phosphate hydrate (EuPO₄·nH₂O) is a fascinating inorganic material renowned for its strong red luminescence, making it a valuable component in various applications, including bioimaging, solid-state lighting, and anti-counterfeiting technologies.[1][2][3] The unique spectroscopic properties of the Europium(III) ion, characterized by sharp emission lines, are highly sensitive to its local chemical environment. This sensitivity makes spectroscopic analysis a powerful tool for characterizing the structure, purity, and performance of this compound. This guide provides an in-depth overview of the spectroscopic analysis of this compound, detailing experimental protocols, presenting key quantitative data, and illustrating relevant processes.

Synthesis of this compound

The synthesis of this compound typically involves the precipitation of europium phosphate from an aqueous solution.[4][5] A common method is the sol-gel process, where europium(III) oxide is first dissolved in nitric acid, followed by the addition of phosphoric acid. The pH is then adjusted to induce the formation of a gel, which is subsequently washed and heated to obtain the final product.[6] The degree of hydration and the crystal structure of the resulting material are influenced by the synthesis conditions, such as temperature and pH.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties and Analysis

Luminescence Spectroscopy

The characteristic red emission of this compound arises from the electronic transitions within the 4f shell of the Eu³⁺ ion.[7] The f-f transitions are Laporte-forbidden, but they can be observed due to the mixing of electronic states in a low-symmetry environment. The luminescence spectrum is dominated by transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifold.[1][4]

The relative intensities of these transitions are highly dependent on the local symmetry of the Eu³⁺ ion. The ⁵D₀ → ⁷F₂ transition, often referred to as the "hypersensitive" transition, is particularly sensitive to the coordination environment and is responsible for the intense red color.[5] The intensity ratio of the ⁵D₀ → ⁷F₂ (electric dipole) to the ⁵D₀ → ⁷F₁ (magnetic dipole) transition is a valuable indicator of the local symmetry of the Eu³⁺ ion.[4]

Caption: Energy level diagram of Eu³⁺ showing key luminescence transitions.

Table 1: Luminescence Data for this compound

| Transition | Wavelength (nm) | Relative Intensity | Remarks |

| ⁵D₀ → ⁷F₀ | ~580 | Low | Single peak indicates a stable structure.[7] |

| ⁵D₀ → ⁷F₁ | ~592 | Medium | Magnetic dipole transition.[4] |

| ⁵D₀ → ⁷F₂ | ~614 | High | Hypersensitive electric dipole transition, responsible for the intense red color.[2][5] |

| ⁵D₀ → ⁷F₃ | ~654 | Low | |

| ⁵D₀ → ⁷F₄ | ~700 | Low |

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the phosphate and water groups within the this compound structure. The vibrational modes of the PO₄³⁻ anion and the water molecules are sensitive to their local environment and bonding.

The free phosphate ion (PO₄³⁻) has Td symmetry and exhibits four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄). In the solid state, the symmetry of the phosphate group is often lowered, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra.

Table 2: Vibrational Spectroscopy Data for Phosphate and Water in Hydrated Phosphates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

| ν₁(PO₄³⁻) | 938 - 972 | Symmetric stretching |

| ν₂(PO₄³⁻) | 412 - 485 | Symmetric bending |

| ν₃(PO₄³⁻) | 992 - 1173 | Antisymmetric stretching |

| ν₄(PO₄³⁻) | 531 - 586 | Antisymmetric bending |

| OH Stretching (H₂O) | 2762 - 3439 | Water stretching vibrations |

| H₂O Bending | ~1620 | Water bending mode |

Note: The exact positions of the vibrational bands can vary depending on the specific crystal structure and hydration state of the europium phosphate.[8][9][10][11]

Experimental Protocols

Luminescence Spectroscopy

-

Sample Preparation: this compound powder is typically pressed into a pellet or loaded into a sample holder. For solution-state measurements, the powder is dispersed in a suitable solvent.

-

Instrumentation: A fluorescence spectrophotometer or a custom-built setup is used. This typically consists of:

-

Excitation Source: A xenon lamp with a monochromator or a laser (e.g., a nitrogen laser or a tunable dye laser) is used to excite the sample. An excitation wavelength of around 396 nm is commonly used for direct excitation of the Eu³⁺ ion.[4]

-

Sample Chamber: A light-tight compartment to hold the sample.

-

Emission Monochromator: To disperse the emitted light.

-

Detector: A photomultiplier tube (PMT) or a charge-coupled device (CCD) camera to detect the emitted light.

-

-

Data Acquisition: The emission spectrum is recorded by scanning the emission monochromator while keeping the excitation wavelength fixed. For lifetime measurements, a pulsed excitation source and a time-resolved detection system are required.

Raman Spectroscopy

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer is used, which includes:

-

Laser Source: A continuous-wave (CW) laser (e.g., He-Ne, Ar-ion, or a diode laser) provides the excitation.

-

Focusing Optics: To focus the laser beam onto the sample.

-

Collection Optics: To collect the scattered light.

-

Spectrograph: To disperse the scattered light.

-

Detector: A sensitive CCD detector.

-

-

Data Acquisition: The Raman spectrum is obtained by collecting the scattered light and plotting its intensity as a function of the Raman shift (in cm⁻¹).

Infrared (IR) Spectroscopy

-

Sample Preparation: The this compound powder is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. It consists of:

-

IR Source: A broadband infrared source.

-

Interferometer: To modulate the IR beam.

-

Sample Compartment: Where the sample is placed.

-

Detector: A detector sensitive to infrared radiation (e.g., DTGS or MCT).

-

-

Data Acquisition: An interferogram is collected, and a Fourier transform is applied to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information about its structural and electronic properties. Luminescence spectroscopy is a powerful tool for probing the local environment of the Eu³⁺ ion and for quantifying the material's emission characteristics. Vibrational spectroscopy complements this by providing insights into the phosphate and water components of the structure. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important luminescent material. By understanding and applying these spectroscopic techniques, one can effectively characterize and optimize this compound for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Europium(III) phosphate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.ufop.br [repositorio.ufop.br]

- 9. Vibrational spectroscopy of the phosphate mineral kovdorskite-Mg2PO4(OH)·3H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Europium(III) phosphate hydrate chemical formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Europium(III) phosphate hydrate, a luminescent inorganic compound with significant potential in various scientific and biomedical fields. The document covers its fundamental chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility in research and drug development.

Chemical Identity and Properties

Europium(III) phosphate (EuPO₄) is a salt of europium in the +3 oxidation state with phosphoric acid. It can exist in an anhydrous form or as various hydrates (EuPO₄·nH₂O). The hydrated forms are particularly relevant for applications in aqueous and biological systems.

The chemical formula and CAS number vary depending on the degree of hydration. A summary of these identifiers is provided below.

| Compound Name | Chemical Formula | CAS Number | PubChem CID |

| Europium(III) phosphate (Anhydrous) | EuPO₄ | 13537-10-5 | 6365242 |

| This compound | EuPO₄·nH₂O | 14913-20-3 | 16217374 |

| Europium(III) phosphate monohydrate | EuPO₄·H₂O | - | 16217374 |

| Europium(III) phosphate dihydrate | EuPO₄·2H₂O | 34377-51-0 | - |

| Europium(III) phosphate trihydrate | EuPO₄·3H₂O | 49836-68-2 | - |

Data sourced from multiple chemical databases and scientific literature.[1][2][3][4][5]

The physical and chemical properties of Europium(III) phosphate are dependent on its crystalline form and hydration state. The anhydrous form typically adopts a monoclinic monazite crystal structure, while the hydrated form often crystallizes in a hexagonal rhabdophane structure.[6][7]

| Property | Anhydrous (Monazite) | Hydrated (Rhabdophane) |

| Crystal System | Monoclinic | Hexagonal |

| Space Group | P2₁/n | - |

| Appearance | White powder/chunks | Nanocrystalline powder |

| Molecular Weight | 246.93 g/mol | 264.95 g/mol (for monohydrate) |

| Heat Capacity (Cp) | 111.5 J·K⁻¹·mol⁻¹ at 298.15 K | Not available |

| Bulk Modulus | 159(2) GPa | Not available |

| Stability | Thermally stable | Transforms to monoclinic phase >600°C |

Data sourced from physical property databases and experimental studies.[1][5][6]

Synthesis and Experimental Protocols

Europium(III) phosphate, in both its anhydrous and hydrated nanocrystalline forms, can be synthesized through various methods. The choice of method influences the particle size, morphology, and crystalline phase.

This protocol describes the synthesis of hydrated Europium(III) phosphate (EuPO₄·nH₂O) nanoparticles with a rhabdophane structure via precipitation from an aqueous solution at neutral pH.[6][7]

Materials:

-

Europium(III) salt (e.g., Europium(III) chloride, EuCl₃·6H₂O)

-

Phosphoric acid (H₃PO₄)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the Europium(III) salt.

-

Separately, prepare a stoichiometric aqueous solution of phosphoric acid.

-

Slowly add the phosphoric acid solution to the Europium(III) solution under vigorous stirring at room temperature.

-

Adjust the pH of the mixture to neutral (pH ~7) by dropwise addition of a base (e.g., NH₄OH). A white precipitate will form.

-

Continue stirring the suspension for several hours to ensure complete reaction and homogenization.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the collected solid multiple times with deionized water to remove unreacted ions.

-

Dry the final product at a low temperature (e.g., 60-80°C) to obtain EuPO₄·nH₂O nanoparticles.

This protocol details the synthesis of anhydrous, monoclinic Europium(III) phosphate (EuPO₄) via a sol-gel method followed by high-temperature calcination.[1]

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Nitric acid (HNO₃)

-

Phosphoric acid (H₃PO₄), 10% aqueous solution

-

Ammonia (NH₃) solution for pH adjustment

Procedure:

-

Dissolve Europium(III) oxide in an equimolar amount of nitric acid to form an aqueous solution of europium nitrate.

-

Add an excess of 10% phosphoric acid to the europium nitrate solution.

-

Adjust the pH of the solution to 4 by adding ammonia. This will induce the formation of a gel.

-

Age the gel for a period (e.g., 24 hours) to allow for the network to fully form.

-

Wash the gel thoroughly with deionized water to remove by-products.

-

Dry the gel in an oven at a moderate temperature (e.g., 120°C).

-

Calcine the dried powder at a high temperature (e.g., 1200°C) for an extended period (e.g., 24 hours) to yield the anhydrous, crystalline EuPO₄.

The following diagram illustrates the general workflow for the two primary synthesis methods.

Caption: Workflow for synthesizing hydrated and anhydrous Europium(III) phosphate.

Applications in Research and Drug Development

The unique luminescent properties of the Eu³⁺ ion make Europium(III) phosphate a valuable material for various applications, particularly in bio-sensing, cellular imaging, and as a component in drug delivery systems.

Europium(III) exhibits sharp, characteristic emission peaks with long luminescence lifetimes. The intensity and lifetime of these emissions are highly sensitive to the local coordination environment of the Eu³⁺ ion. Specifically, displacement of inner-sphere water molecules by an analyte, such as phosphate ions, leads to a significant increase in luminescence intensity and lifetime.[8] This principle is the basis for its use as a highly sensitive phosphate sensor.

| Luminescence Property | Eu³⁺ Complex in H₂O | Eu³⁺ Complex + Phosphate |

| Coordination | Inner-sphere water molecules | Phosphate displaces water |

| Luminescence | Quenched (low intensity) | Enhanced (high intensity) |

| Lifetime (τ) | Shorter | Longer |

This table illustrates the general principle of phosphate sensing.[8]

Europium-containing nanomaterials are being actively investigated for theranostic applications, which combine therapy and diagnostics.

-

Bioimaging: Nanoparticles of Europium(III) phosphate or europium-doped materials can be internalized by cells. Their strong red fluorescence upon UV excitation allows for high-contrast imaging of cellular structures and processes.[9][10]

-

Drug Delivery: Porous nanospheres made from europium-doped calcium phosphate have been developed as drug carriers.[11] These materials offer a high surface area for drug loading and demonstrate biocompatibility. The inherent luminescence of europium allows for simultaneous tracking of the nanocarrier and monitoring of the drug release process. For example, ibuprofen-loaded Eu³⁺:ACP nanospheres have shown a sustained release profile in simulated body fluid.[11]

The diagram below illustrates the logical relationship in the mechanism of a Europium(III)-based complex acting as a luminescent sensor for phosphate anions.

Caption: Mechanism of luminescence enhancement for phosphate sensing.

References

- 1. Europium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. This compound, 99.9% (REO) | Fisher Scientific [fishersci.ca]

- 3. This compound, 99.9% (REO) 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetically Inert Macrocyclic Europium(III) Receptors for Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Europium-doped amorphous calcium phosphate porous nanospheres: preparation and application as luminescent drug carriers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Europium(III) Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Europium(III) phosphate hydrate (EuPO₄·nH₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including drug delivery, bioimaging, and materials science, where thermal processing is often a crucial step. This document details the dehydration processes, phase transitions, and the experimental protocols used to characterize these properties.

Thermal Decomposition Profile

This compound, typically synthesized in a hexagonal rhabdophane crystal structure, undergoes a multi-step thermal decomposition process upon heating. This process involves the loss of water molecules (dehydration) and a subsequent phase transition to a monoclinic monazite structure.

The thermal decomposition can be summarized in the following key stages:

-

Initial Dehydration: The process begins with the loss of physically adsorbed and loosely bound water at temperatures below 100°C.

-

Stepwise Dehydration of Crystalline Water: The chemically bound water of hydration is removed in distinct steps. Studies on analogous lanthanide phosphate hydrates suggest a two-step dehydration process. The first step, occurring at approximately 80°C, involves the transformation of the initial hydrate to a hemihydrate (EuPO₄·0.5H₂O). The second major dehydration step is completed at temperatures above 220°C, leading to the formation of anhydrous hexagonal Europium(III) phosphate.

-

Phase Transition: The anhydrous hexagonal phase of EuPO₄ remains stable up to approximately 600°C.[1][2] Above this temperature, a phase transition occurs, transforming the hexagonal structure into the more thermodynamically stable monoclinic monazite structure. This transformation is accompanied by a broad exothermic peak in Differential Scanning Calorimetry (DSC) analysis and a gradual weight loss in Thermogravimetric Analysis (TGA), which continues up to around 900°C, indicating the removal of any residual hydroxyl groups and increased crystallinity.

The following table summarizes the quantitative data obtained from thermal analysis of this compound and closely related compounds.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Analytical Technique |

| Initial Dehydration | < 100 | Variable | TGA |

| Dehydration to Hemihydrate | ~ 80 | Not specified | TGA |

| Complete Dehydration | 100 - 350 | ~13% (for Eu₀.₀₅Gd₀.₉₅PO₄) | TGA |

| Phase Transition (Hexagonal to Monoclinic) & Crystallinity Increase | 400 - 900 | ~7% (for Eu₀.₀₅Gd₀.₉₅PO₄) | TGA/DSC |

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a typical precipitation method for the synthesis of this compound nanoparticles.

Materials:

-

Europium(III) chloride (EuCl₃) or Europium(III) nitrate (Eu(NO₃)₃)

-

Phosphoric acid (H₃PO₄) or a soluble phosphate salt (e.g., (NH₄)₂HPO₄)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of a europium salt (e.g., 0.1 M EuCl₃).

-

Prepare an aqueous solution of a phosphate source (e.g., 0.1 M (NH₄)₂HPO₄).

-

-

Precipitation:

-

Slowly add the phosphate solution to the europium salt solution under vigorous stirring at room temperature.

-

Adjust the pH of the resulting suspension to a neutral or slightly basic value (pH 7-8) by the dropwise addition of a base (e.g., NH₄OH). A white precipitate of this compound will form.

-

-

Aging:

-

Continue stirring the suspension for a period of time (e.g., 2-24 hours) at room temperature to allow for the aging of the precipitate, which can improve crystallinity and particle size distribution.

-

-

Washing and Collection:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the collected solid repeatedly with deionized water to remove any unreacted ions.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain a fine white powder of EuPO₄·nH₂O.

-

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to study the thermal stability of this compound.

Instrumentation:

-

A simultaneous thermal analyzer (TGA/DSC) is recommended.

-

Alumina or platinum crucibles are suitable for the analysis.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) into the TGA/DSC crucible.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent any oxidative side reactions.

-

Temperature Program: Heat the sample from room temperature to a final temperature of at least 1000°C to ensure all thermal events are observed. A constant heating rate of 10°C/min or 20°C/min is commonly used.

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss as a function of temperature, allowing for the quantification of water loss.

-

The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.

-

The DSC curve will show the heat flow as a function of temperature, indicating endothermic events (e.g., dehydration) and exothermic events (e.g., phase transitions, crystallization).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of this compound.

Caption: Workflow for Synthesis and Thermal Analysis.

Thermal Decomposition Pathway

The logical relationship of the thermal decomposition of this compound is depicted in the following diagram.

Caption: Thermal Decomposition Pathway of EuPO₄·nH₂O.

References

An In-depth Technical Guide to the Solubility of Europium(III) Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Europium(III) phosphate hydrate (EuPO₄·nH₂O). The information contained herein is intended to support research and development activities where the dissolution, precipitation, or formulation of this compound is a critical factor.

Introduction

This compound is an inorganic salt that typically precipitates from aqueous solutions as a hydrated hexagonal rhabdophane structure (EuPO₄·nH₂O).[1][2] Upon heating to temperatures exceeding 600 °C, it undergoes dehydration to form the anhydrous monoclinic monazite structure.[1] As a sparingly soluble salt, understanding its solubility in various solvent systems is crucial for its application in diverse fields, including as a precursor for luminescent materials and potentially in biomedical applications. This guide details its solubility in aqueous and non-aqueous systems, provides experimental protocols for its synthesis and solubility determination, and illustrates key processes through diagrams.

Quantitative Solubility Data

Table 1: Aqueous Solubility Product Constant (Ksp) of this compound (EuPO₄·0.667H₂O) at 298 K (25 °C)

| Parameter | Value | Reference |

| log K°s,₀ | -24.9 ± 1.7 | [3] |

Note: This value corresponds to the dissolution equilibrium: EuPO₄·0.667H₂O(s) ⇌ Eu³⁺(aq) + PO₄³⁻(aq) + 0.667H₂O(l).

Qualitative Solubility in Other Solvents:

| Solvent Category | General Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Very Low to Insoluble | While these solvents have some polarity, their ability to solvate the high-charge-density Eu³⁺ and PO₄³⁻ ions is significantly less than water, leading to poor solubility. |

| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Very Low to Insoluble | These solvents can solvate cations but are less effective at solvating anions like phosphate, resulting in very low solubility. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The ionic nature of this compound makes it incompatible with non-polar solvents. |

| Acidic Aqueous Solutions (e.g., dilute HCl, HNO₃) | Increased Solubility | The phosphate ion (PO₄³⁻) is the conjugate base of a weak acid. In acidic solutions, it becomes protonated (HPO₄²⁻, H₂PO₄⁻, H₃PO₄), which shifts the dissolution equilibrium to the right, increasing the solubility of the salt.[2][3] |

| Aqueous Solutions with Complexing Agents | Increased Solubility | Ligands that form stable complexes with the Eu³⁺ ion will decrease the concentration of free Eu³⁺ in solution, thereby shifting the dissolution equilibrium to the right and increasing solubility. |

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol describes a general method for the precipitation of this compound from an aqueous solution.[1][4]

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) solution (1 M) for pH adjustment

-

Hydrochloric acid (HCl) solution (1 M) for pH adjustment

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.1 M solution of the europium salt (e.g., EuCl₃·6H₂O) in deionized water.

-

Prepare a 0.1 M solution of diammonium hydrogen phosphate in deionized water.

-

-

Precipitation:

-

In a beaker, slowly add the diammonium hydrogen phosphate solution to the europium salt solution under constant stirring. A white precipitate of this compound will form immediately.

-

-

pH Adjustment:

-

Monitor the pH of the suspension. Adjust the pH to a neutral value (pH ~7) by the dropwise addition of a dilute ammonia or sodium hydroxide solution. This promotes the formation of the hydrated rhabdophane phase.[1]

-

-

Aging:

-

Continue stirring the suspension at room temperature for a period of 1 to 24 hours. This aging process allows for the growth and stabilization of the nanoparticles.

-

-

Washing:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted ions. This can be done by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step at least three times.

-

-

Drying:

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain a fine white powder of this compound.

-

Determination of Solubility by Oversaturation and Undersaturation Method

This method is a reliable way to determine the equilibrium solubility of a sparingly soluble salt like this compound.[3]

Principle: The equilibrium solubility is approached from two directions:

-

Oversaturation: A supersaturated solution is prepared, and the excess solute is allowed to precipitate until equilibrium is reached.

-

Undersaturation: The solid solute is added to the solvent, and it dissolves until the solution becomes saturated. If the final concentrations from both approaches converge to the same value, it is a strong indication that true thermodynamic equilibrium has been achieved.

Materials:

-

Synthesized and well-characterized this compound solid.

-

The solvent of interest (e.g., deionized water, buffer solution of a specific pH).

-

Thermostated shaker or water bath.

-

Centrifuge.

-

Analytical technique for quantifying Europium concentration in solution (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable spectrophotometric method).

Procedure:

A. Undersaturation Approach:

-

Add an excess amount of the solid this compound to a known volume of the solvent in a sealed container. "Excess" means that there should be visible solid remaining at the bottom of the container after equilibrium is reached.

-

Place the container in a thermostated shaker at the desired temperature (e.g., 25 °C).

-

Agitate the suspension for an extended period (e.g., several days to a week) to ensure equilibrium is reached. Periodically take samples to monitor the concentration of dissolved Europium until it becomes constant.

-

Once equilibrium is assumed, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid phase.

-

Filter the sample through a fine-pore membrane filter (e.g., 0.22 µm) to remove any suspended particles.

-

Analyze the filtrate for the concentration of Europium.

B. Oversaturation Approach:

-

Prepare a supersaturated solution. This can be achieved by, for example, preparing a saturated solution at a higher temperature where the solubility is greater and then slowly cooling it to the target temperature. Alternatively, a solution of a more soluble europium salt and a phosphate salt can be mixed to induce precipitation.

-

Add a small amount of seed crystals of this compound to the supersaturated solution to initiate precipitation.

-

Place the container in the thermostated shaker at the same temperature as the undersaturation experiment.

-

Agitate the solution for the same period as the undersaturation experiment to allow the excess solute to precipitate and reach equilibrium.

-

Follow steps 4-7 from the undersaturation procedure to sample and analyze the supernatant.

Data Analysis:

-

If the final Europium concentrations from both the undersaturation and oversaturation experiments are in good agreement, this value represents the equilibrium solubility.

-

From the equilibrium concentration of Eu³⁺, the solubility product constant (Ksp) can be calculated, taking into account the stoichiometry of the dissolution reaction and the activity coefficients of the ions in solution.

Visualizations

References

Unveiling the Luminescence of Europium(III) Phosphate Hydrate: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Luminescence Properties

Direct and consistent quantitative quantum yield data for bulk, unmodified Europium(III) phosphate hydrate is scarce in peer-reviewed literature. However, the luminescence efficiency of europium-containing materials is highly dependent on factors such as synthesis method, particle size, morphology, and the presence of quenching species. For context, the following table summarizes reported quantum yields for related europium-based phosphors and complexes. It is important to note that these values are not directly transferable to EuPO₄·H₂O but provide a comparative framework.

| Compound | Excitation Wavelength (nm) | Quantum Yield (%) | Reference/Notes |

| Europium(III) carbonate hemioxalate hydrate | 400 | 10.6 | Luminescence is observed despite the presence of water as a ligand[1]. |

| LaPO₄:Ce³⁺ nanorods | Not specified | 35 | For comparison, a related lanthanide-doped phosphate[2]. |

| Eu(III) complexes with tridentate isoquinoline ligands | Up to 350 | 87 - 94 (in solid state) | Demonstrates the high quantum yields achievable with appropriate ligand sensitization, a mechanism not present in pure EuPO₄·H₂O.[3] |

| Eu(III) complexes with diphenylphosphoryl tridentate ligands | Not specified | >80 (in powder) | Highlights the potential for high quantum yields in europium-containing compounds[4]. |

Experimental Protocols

Synthesis of this compound Nanorods

This protocol describes a soft-template method for the synthesis of EuPO₄·H₂O nanorods, adapted from established procedures for lanthanide phosphate nanomaterials. This method is known to produce materials with high luminescence efficiency[2].

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Polyethylene glycol (PEG) or Diethylene glycol (DEG) as a soft template

-

Deionized water

-

Ethanol

-

Ammonia solution (for pH adjustment)

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of EuCl₃·6H₂O (e.g., 0.1 M).

-

Prepare an aqueous solution of (NH₄)₂HPO₄ (e.g., 0.1 M).

-

Prepare an aqueous solution of the soft template (e.g., 5% w/v PEG).

-

-

Precipitation:

-

In a typical synthesis, a specific volume of the EuCl₃ solution is mixed with the soft template solution under vigorous stirring.

-

Slowly add the (NH₄)₂HPO₄ solution dropwise to the europium-template mixture. A white precipitate of EuPO₄·H₂O will form.

-

The pH of the solution can be adjusted using an ammonia solution to optimize the morphology and luminescence properties of the resulting nanoparticles[2].

-

-

Microwave-Assisted Hydrothermal Treatment (Optional but recommended for high crystallinity):

-

Transfer the suspension to a microwave-assisted hydrothermal reactor.

-

Heat the mixture to a specific temperature (e.g., 140-180°C) for a defined period (e.g., 30-60 minutes). This step promotes the growth of crystalline nanorods.

-

-

Washing and Collection:

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and the template.

-

Dry the final product in an oven at a low temperature (e.g., 60°C).

-

Measurement of Absolute Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of a solid-state phosphor like EuPO₄·H₂O is best determined using an integrating sphere coupled with a spectrofluorometer. This method directly measures the ratio of emitted photons to absorbed photons.

Equipment:

-

Spectrofluorometer

-

Integrating sphere accessory

-

Excitation light source (e.g., Xenon lamp)

-

Monochromator

-

Detector (e.g., photomultiplier tube)

-

Solid sample holder

Procedure:

-

Sample Preparation:

-

The synthesized EuPO₄·H₂O powder is carefully loaded into a solid sample holder. The surface should be smooth and level.

-

-

Measurement Protocol:

-

Step 1: Reference Measurement (Empty Sphere): Record the spectrum of the excitation light with the empty integrating sphere. This measures the total intensity of the excitation lamp.

-

Step 2: Sample in Sphere (Indirect Illumination): Place the sample holder inside the integrating sphere such that it is not directly in the path of the excitation beam. Record the spectrum. This measures the emission from the sample when it is excited by scattered light within the sphere.

-

Step 3: Sample in Sphere (Direct Illumination): Position the sample holder so that the excitation beam directly illuminates the sample. Record the combined spectrum of the sample's emission and the scattered excitation light.

-

-

Data Analysis:

-

The software accompanying the spectrofluorometer will typically have a dedicated module for quantum yield calculation.

-

The calculation involves integrating the intensity of the excitation peak and the emission peak from the recorded spectra.

-

The absolute quantum yield (Φ) is calculated using the following principle: Φ = (Number of emitted photons) / (Number of absorbed photons) This is determined by comparing the integrated intensity of the lamp profile with and without the sample in the sphere, and the integrated intensity of the sample's emission spectrum.

-

Signaling Pathways and Logical Relationships

The luminescence of pure this compound is a result of direct excitation of the Eu³⁺ ion, followed by radiative relaxation. Unlike many highly luminescent Eu(III) complexes, there is no "antenna effect" where an organic ligand absorbs energy and transfers it to the metal ion. The process is a classic example of sensitized luminescence not being the primary mechanism.

Caption: Energy level diagram illustrating the direct excitation and subsequent luminescence of the Eu³⁺ ion in this compound.

The experimental workflow for determining the quantum yield of EuPO₄·H₂O can be visualized as a logical sequence of steps, from material synthesis to the final data analysis.

Caption: A flowchart outlining the key stages involved in the synthesis and quantum yield measurement of this compound.

References

- 1. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Excitation and Emission Spectra of Europium(III) Phosphate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Europium(III) phosphate hydrate (EuPO₄·H₂O), a luminescent material with significant potential in various scientific and biomedical applications. This document details the synthesis, experimental protocols for spectroscopic analysis, and key quantitative data related to its excitation and emission characteristics.

Introduction

This compound is an inorganic phosphor known for its characteristic sharp emission bands in the red region of the visible spectrum. These luminescent properties arise from the f-f electronic transitions within the Eu³⁺ ion, which are shielded from significant environmental quenching effects. The hydrated form, often with a rhabdophane-type hexagonal crystal structure, is of particular interest for applications in biological imaging and assays due to its stability in aqueous environments.[1] This guide serves as a practical resource for researchers aiming to synthesize and characterize this promising material.

Synthesis of this compound Nanocrystals

A common and effective method for the synthesis of this compound nanocrystals is through a precipitation reaction in an aqueous solution at a neutral pH.[1]

Experimental Protocol: Precipitation Method

This protocol outlines a typical procedure for the synthesis of EuPO₄·H₂O nanocrystals.

Materials:

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Europium(III) oxide (Eu₂O₃)

-

Nitric acid (HNO₃, concentrated, if starting from Eu₂O₃)

-

Orthophosphoric acid (H₃PO₄, 85%) or Ammonium phosphate dibasic ((NH₄)₂HPO₄)

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution Preparation:

-

From Europium(III) Nitrate: Prepare a 0.1 M aqueous solution of Europium(III) nitrate hexahydrate.

-

From Europium(III) Oxide: Dissolve an appropriate amount of Europium(III) oxide in a minimal amount of concentrated nitric acid with gentle heating. Dilute the resulting solution with deionized water to achieve a 0.1 M concentration of Eu³⁺.

-

-

Phosphate Solution Preparation: Prepare a 0.1 M aqueous solution of orthophosphoric acid or ammonium phosphate dibasic.

-

Precipitation:

-

Slowly add the phosphate solution dropwise to the europium precursor solution under vigorous stirring at room temperature.

-

During the addition, continuously monitor and adjust the pH of the mixture to 7 by adding ammonium hydroxide solution. A white precipitate of this compound will form.

-

-

Aging: Allow the suspension to stir for an additional 1-2 hours at room temperature to ensure complete reaction and particle growth.

-

Washing and Isolation:

-

Centrifuge the suspension to collect the precipitate.

-

Wash the collected solid sequentially with deionized water (three times) and ethanol (two times) to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80 °C for several hours.

-

Spectroscopic Characterization

The photoluminescent properties of the synthesized this compound are characterized by its excitation and emission spectra, luminescence lifetime, and quantum yield.

Experimental Protocol: Photoluminescence Spectroscopy

Instrumentation:

-

A high-resolution fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is typically used.

Sample Preparation:

-

For solid-state measurements, the dried powder of EuPO₄·H₂O is placed in a solid sample holder.

-

For measurements in suspension, the nanocrystals are dispersed in a suitable solvent (e.g., deionized water or ethanol) at a low concentration to avoid scattering effects.

Measurement Parameters:

-

Excitation Spectra: The emission wavelength is fixed at the most intense peak (typically around 615 nm), and the excitation wavelength is scanned over a range (e.g., 200-500 nm).

-

Emission Spectra: The excitation wavelength is fixed at a wavelength corresponding to a strong absorption of the Eu³⁺ ion (e.g., 394 nm or 396 nm), and the emission is scanned over a range (e.g., 550-750 nm).[1]

-

Luminescence Lifetime: A pulsed light source (e.g., a xenon flash lamp or a laser) is used for excitation. The decay of the luminescence intensity over time is measured at the peak emission wavelength.

-

Quantum Yield: The absolute photoluminescence quantum yield can be measured using an integrating sphere coupled to the spectrofluorometer. This compares the number of photons emitted to the number of photons absorbed by the sample.

Quantitative Data

The following tables summarize the key quantitative data for the excitation and emission spectra of this compound.

Excitation Spectra Data

The excitation spectrum of EuPO₄·H₂O consists of a broad charge transfer band (CTB) from O²⁻ to Eu³⁺ in the UV region and several sharp peaks corresponding to the direct f-f transitions of the Eu³⁺ ion.

Table 1: Major Excitation Peaks of this compound

| Wavelength (nm) | Transition |

| ~250-300 | O²⁻ → Eu³⁺ Charge Transfer Band |

| 362 | ⁷F₀ → ⁵D₄ |

| 382 | ⁷F₀ → ⁵L₇, ⁵Gₓ |

| 394 | ⁷F₀ → ⁵L₆ |

| 416 | ⁷F₀ → ⁵D₃ |

| 464 | ⁷F₀ → ⁵D₂ |

Note: The exact peak positions may vary slightly depending on the crystal structure and particle size.

Emission Spectra Data

Upon excitation, EuPO₄·H₂O exhibits characteristic sharp emission lines in the orange-red region of the spectrum. The most intense emission is typically the ⁵D₀ → ⁷F₂ transition.[1]

Table 2: Major Emission Peaks of this compound

| Wavelength (nm) | Transition | Relative Intensity |

| 592 | ⁵D₀ → ⁷F₁ (Magnetic Dipole) | Strong |

| 615 | ⁵D₀ → ⁷F₂ (Electric Dipole) | Very Strong (Hypersensitive) |

| 652 | ⁵D₀ → ⁷F₃ | Weak |

| 697 | ⁵D₀ → ⁷F₄ | Medium |

Luminescence Lifetime and Quantum Yield

Specific data for the absolute quantum yield and luminescence lifetime of this compound can vary depending on the synthesis method, particle size, and crystallinity. For a related compound, europium(III) carbonate hemioxalate hydrate, a quantum yield of 10.6% has been reported.[2] Luminescence lifetimes for Eu³⁺ in phosphate matrices are typically in the millisecond range. For instance, lifetimes of 0.40 ms, 0.41 ms, and 0.37 ms have been observed for the emissions at 590 nm, 615 nm, and 690 nm, respectively, in a europium(III) carbonate hemioxalate hydrate.[2] For LaPO₄:Eu nanofibers, a high photoluminescence absolute quantum yield of up to 94.6% has been achieved.[3]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the electronic transitions involved in its luminescence.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of EuPO₄·H₂O.

Caption: Energy level diagram for Eu³⁺ showing excitation and emission transitions.

References

An In-depth Technical Guide to the Morphology of Europium(III) Phosphate Hydrate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and morphological control of Europium(III) phosphate hydrate (EuPO₄·nH₂O) nanoparticles. These nanoparticles are of significant interest in the biomedical field, particularly for applications in drug delivery and bioimaging, owing to their unique luminescent properties and potential for functionalization. This document details experimental methodologies, presents quantitative morphological data, and illustrates key processes through diagrams to facilitate a deeper understanding and application of these nanomaterials.

Introduction

This compound (EuPO₄·nH₂O) nanoparticles are a class of inorganic nanomaterials that have garnered considerable attention for their potential applications in the biomedical field. Their intrinsic luminescence, stemming from the Eu³⁺ ion, provides a powerful tool for bioimaging and tracking. Furthermore, their phosphate-based composition offers good biocompatibility and a surface that can be functionalized for targeted drug delivery. The morphology of these nanoparticles—their size, shape, and aspect ratio—plays a crucial role in their biological interactions, including cellular uptake, biodistribution, and drug release kinetics. Therefore, precise control over the synthesis process to achieve desired morphologies is paramount for the development of effective nanomedicines. This guide will delve into the common synthesis methodologies and the parameters that influence the final morphology of EuPO₄·nH₂O nanoparticles.

Synthesis Methodologies and Morphological Control

The morphology of this compound nanoparticles is primarily controlled by the synthesis method and the reaction conditions. The most common methods employed are hydrothermal synthesis and co-precipitation, which allow for the tuning of nanoparticle size and shape by varying parameters such as pH, temperature, reactant concentrations, and the use of structure-directing agents.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for producing crystalline nanoparticles. It involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method is particularly effective for controlling the crystal phase and morphology of the resulting nanoparticles.

Experimental Protocol: Hydrothermal Synthesis of EuPO₄·nH₂O Nanorods

This protocol is a generalized procedure based on methodologies reported for the synthesis of lanthanide phosphate nanorods.

Materials:

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Deionized water

-

Ammonia solution (for pH adjustment)

-

Nitric acid (for pH adjustment)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of Eu(NO₃)₃·6H₂O.

-

Prepare a 0.1 M aqueous solution of NH₄H₂PO₄.

-

-

Reaction Mixture:

-

In a typical synthesis, slowly add the NH₄H₂PO₄ solution to the Eu(NO₃)₃ solution under vigorous stirring to form a white precipitate.

-

Adjust the pH of the resulting suspension to a desired value (e.g., pH 5-9) using ammonia solution or nitric acid. The pH is a critical parameter for controlling the morphology.

-

-

Hydrothermal Treatment:

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120-180 °C for 12-24 hours.

-

-

Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at 60-80 °C for several hours.

-

Caption: Hydrothermal synthesis workflow for this compound nanoparticles.

Co-precipitation Method

Co-precipitation is a simpler and faster method for synthesizing nanoparticles. It involves the simultaneous precipitation of the desired compound from a solution containing the constituent ions. While it is a more straightforward technique, controlling the crystallinity and achieving a narrow size distribution can be more challenging compared to the hydrothermal method.

Experimental Protocol: Co-precipitation of EuPO₄·nH₂O Nanoparticles

Materials:

-

Europium(III) chloride (EuCl₃)

-

Sodium phosphate (Na₃PO₄)

-

Deionized water

Procedure:

-

Precursor Solutions:

-

Prepare a 0.5 M aqueous solution of EuCl₃.

-

Prepare a 0.5 M aqueous solution of Na₃PO₄.

-

-

Precipitation:

-

Slowly add the Na₃PO₄ solution dropwise to the EuCl₃ solution under constant, vigorous stirring at room temperature. A white precipitate will form immediately.

-

-

Aging:

-

Continue stirring the suspension for a period of 1 to 4 hours to allow for the aging of the precipitate, which can improve crystallinity and particle size uniformity.

-

-

Purification:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water to remove residual salts.

-

-

Drying:

-

Dry the resulting nanoparticles in a vacuum oven at a low temperature (e.g., 40 °C).

-

Caption: Co-precipitation synthesis workflow for this compound nanoparticles.

Quantitative Morphological Data

The morphology of this compound nanoparticles is highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the resulting nanoparticle morphology, based on data from analogous lanthanide phosphate systems.

Table 1: Influence of pH on Nanoparticle Morphology in Hydrothermal Synthesis

| pH | Resulting Morphology | Typical Dimensions (nm) | Reference System |

| 1 | Nanowires/Nanorods | Length: 100-500, Diameter: 10-50 | GdPO₄:Eu³⁺ |

| 5 | Nanorods | Length: 50-200, Diameter: 20-60 | GdPO₄:Eu³⁺ |

| 9 | Nanoparticles/Nanorods | Irregular spheres/short rods, Size: 30-80 | GdPO₄:Eu³⁺ |

Table 2: Influence of Precursor Molar Ratio on Nanoparticle Morphology

| Precursor Ratio (Eu:P) | Resulting Morphology | Typical Dimensions (nm) | Reference System |

| 1:5 | Short Nanorods | Length: ~150, Width: ~20 | GdPO₄:Eu³⁺ |

| 1:10 | Long Nanorods | Length: 200-600, Width: 20-100 | GdPO₄:Eu³⁺ |

| 1:50 | Thinner Nanorods | Length: ~130, Width: ~60 | GdPO₄:Eu³⁺ |

Table 3: Morphological Data for Different Synthesis Methods

| Synthesis Method | Resulting Morphology | Typical Dimensions (nm) | Reference System |

| Hydrothermal | Nanorods, Nanowires | Length: 50-1000, Width: 10-100 | GdPO₄·nH₂O:Eu |

| Co-precipitation | Irregular Spheres | Diameter: 50-150 | EuPO₄ |

| Solvothermal | Nanorods, Ellipsoids | Length: 70-300, Diameter: 20-60 | EuPO₄ |

Characterization Techniques

A variety of analytical techniques are employed to characterize the morphology and structure of this compound nanoparticles.

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanoparticles, allowing for the direct visualization of their size, shape, and internal structure.

-

Scanning Electron Microscopy (SEM): Used to observe the surface morphology and size distribution of the nanoparticles.

-

X-ray Diffraction (XRD): Determines the crystal structure and phase purity of the nanoparticles.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.

-

Luminescence Spectroscopy: Characterizes the photoluminescent properties of the nanoparticles, which is crucial for their application in bioimaging.

Potential Cellular Interaction and Uptake Pathway

While specific signaling pathways for EuPO₄·nH₂O nanoparticles are not yet extensively documented, their interaction with cells is expected to follow general principles of nanoparticle endocytosis. The surface properties, size, and shape of the nanoparticles will influence the uptake mechanism. For drug delivery applications, understanding and controlling these interactions is critical.

Caption: A potential pathway for the cellular uptake and drug release of functionalized nanoparticles.

Conclusion and Future Perspectives

The morphology of this compound nanoparticles is a critical parameter that dictates their performance in biomedical applications. As demonstrated, hydrothermal and co-precipitation methods offer viable routes for the synthesis of these nanoparticles with controllable shapes and sizes. The quantitative data presented in this guide, derived from analogous lanthanide phosphate systems, provides a valuable starting point for researchers aiming to tailor the morphology of EuPO₄·nH₂O nanoparticles for specific applications.

Future research will likely focus on refining synthesis protocols to achieve even greater control over morphology and to produce monodisperse nanoparticles. Furthermore, a deeper investigation into the specific signaling pathways and cellular responses triggered by these nanoparticles will be crucial for the rational design of next-generation drug delivery and bioimaging agents. The continued exploration of surface functionalization strategies will also be essential to enhance targeting specificity and therapeutic efficacy. This technical guide serves as a foundational resource to support these ongoing and future research endeavors in the exciting field of nanomedicine.

A Technical Guide to the Phase Transitions of Hydrated Europium Orthophosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of hydrated europium orthophosphates. It details the structural transformations, thermal behavior, and synthesis of these materials, presenting key data in a structured format for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications, including as bio-imaging agents or drug delivery vehicles.

Introduction to Hydrated Europium Orthophosphates

Hydrated europium orthophosphate (EuPO₄·nH₂O) is an inorganic compound that exists in a hydrated form with a hexagonal crystal structure, known as the rhabdophane type.[1][2] The degree of hydration, denoted by 'n', can vary, typically ranging from 0.5 to 2. This hydrated form is of significant interest due to its luminescent properties and its role as a precursor to the anhydrous monoclinic phase.

Upon heating, hydrated europium orthophosphate undergoes a series of dehydration steps followed by a structural phase transition to its anhydrous monoclinic form, which is isomorphous with the mineral monazite.[1] This transition is irreversible and results in a material with different physical and optical properties. Understanding the specifics of this phase transition is crucial for controlling the synthesis of europium orthophosphate with desired characteristics for various advanced applications.

Phase Transition Overview

The primary phase transition of hydrated europium orthophosphate is the transformation from the hexagonal rhabdophane structure to the monoclinic monazite structure. This is a thermally induced process that involves the removal of water molecules from the crystal lattice, leading to a rearrangement of the constituent ions.

The transition is not a simple, single-step process. It is preceded by a multi-step dehydration, as evidenced by thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The complete loss of water at elevated temperatures triggers the irreversible structural transformation to the more thermodynamically stable anhydrous monoclinic phase.[1]

Crystallographic Data

The table below summarizes the key crystallographic information for the two primary phases of europium orthophosphate.

| Phase | Hydrated Europium Orthophosphate | Anhydrous Europium Orthophosphate |

| Common Name | Rhabdophane | Monazite |

| Chemical Formula | EuPO₄·nH₂O | EuPO₄ |

| Crystal System | Hexagonal | Monoclinic |

| Space Group | P6₂22 (reported for isostructural compounds) | P2₁/n |

Phase Transition Temperatures

The transition from the hexagonal rhabdophane to the monoclinic monazite phase is a high-temperature event. The exact temperature can be influenced by factors such as particle size and heating rate.

| Parameter | Value | Reference |

| Dehydration Onset | ~100-200 °C | General observation from thermal analysis of hydrates |

| Rhabdophane to Monazite Transition | > 600 °C | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of hydrated europium orthophosphate and its characterization, with a focus on the techniques used to study its phase transitions.

Synthesis of Hydrated Europium Orthophosphate (Rhabdophane)

A common method for synthesizing nanocrystalline hydrated europium orthophosphate is through precipitation in an aqueous solution.[1]

Materials:

-

Europium(III) chloride (EuCl₃) or Europium(III) nitrate (Eu(NO₃)₃)

-

Phosphoric acid (H₃PO₄) or a phosphate salt (e.g., NaH₂PO₄)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare an aqueous solution of a europium(III) salt (e.g., 0.1 M EuCl₃).

-

Prepare an aqueous solution of a phosphate source (e.g., 0.1 M H₃PO₄).

-